![molecular formula C5H10O5 B583934 D-[3-13C]Ribose CAS No. 211947-12-5](/img/structure/B583934.png)

D-[3-13C]Ribose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

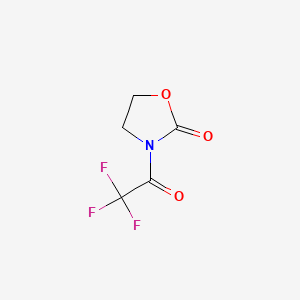

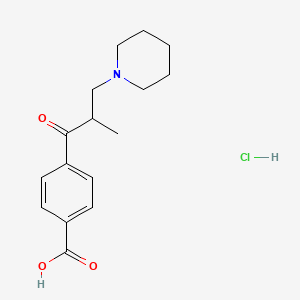

The synthesis of D-[3-13C]Ribose involves the use of 13C metabolic flux analysis (13C-MFA), which is the predominant technique used for determining intracellular fluxes . The protocol involves growing microbes in parallel cultures with 13C-labeled glucose tracers, followed by gas chromatography–mass spectrometry (GC–MS) measurements of isotopic labeling of protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose .Molecular Structure Analysis

D-[3-13C]Ribose has a molecular formula of C5H10O5 . It is a 5-carbon sugar molecule, also known as D-furanose . The structure of D-ribose can be represented in both acyclic and cyclic forms .Physical And Chemical Properties Analysis

D-[3-13C]Ribose is a 5-carbon sugar molecule with a molecular weight of 151.12 g/mol . It has a topological polar surface area of 90.2 Ų and a complexity of 117 . It is also highly water-soluble .Aplicaciones Científicas De Investigación

NMR Spectroscopy in DNA Research

- D-[3-13C]Ribose has been used in nuclear magnetic resonance (NMR) spectroscopy studies. For instance, a study by Ono, Tate, Ishido, and Kainosho (1994) involved the synthesis of [13C5]-2-Deoxy-d-ribose from [13C6]-d-glucose, which was then used to prepare a DNA dodecamer for NMR spectroscopy. This approach facilitated the accurate determination of vicinal coupling constants in sugar moieties (Ono, Tate, Ishido, & Kainosho, 1994).

RNA Nucleoside Chemical Shifts

- Rossi and Harbison (2001) conducted research on the calculation of 13C chemical shifts in RNA nucleosides. Their study included D-[3-13C]Ribose and explored how its isotropic 13C chemical shifts in model RNA nucleosides could be calculated using various ab initio methods (Rossi & Harbison, 2001).

Assigning Protons and Carbons in RNA

- In 1998, Dayie, Tolbert, and Williamson prepared RNAs uniformly 13C-labeled in the ribose ring and selectively 2H-labeled. This labeling facilitated the assignment of all ribose carbons and H1' and H2' protons in a 30-nucleotide RNA from HIV-2 using a 3D C(CC)H TOCSY experiment. The method proved valuable for studying large RNAs and RNA-ligand/protein complexes (Dayie, Tolbert, & Williamson, 1998).

Mutarotation of D-Ribose

- Breitmaier and Hollstein (1976) achieved the complete assignment of the 13C NMR spectrum of mutarotated D-ribose using specific deuteration. This study provided insights into the equilibrium mixture of mutarotated D-ribose (Breitmaier & Hollstein, 1976).

Chemi-Enzymic Synthesis

- Serianni and Bondo (1994) reviewed chemi-enzymic methods for introducing 13C labels into D-ribose, which is essential for studying the structures and dynamics of oligonucleotides in solution (Serianni & Bondo, 1994).

Ribose in Extraterrestrial Meteorites

- A notable study by Furukawa et al. (2019) provided evidence of extraterrestrial ribose and other bioessential sugars in primitive meteorites. This discovery suggests the possibility that extraterrestrial sugars contributed to the formation of functional biopolymers like RNA on early Earth or other primitive worlds (Furukawa et al., 2019).

D-Ribose in Biotechnology

- Park, Choi, Bennett, and Seo (2006) investigated the mechanisms of D-ribose biosynthesis from xylose in genetically engineered Bacillus subtilis, which is important for the commercial production of riboflavin (Park, Choi, Bennett, & Seo, 2006).

Direcciones Futuras

The future directions of D-[3-13C]Ribose research could involve further understanding of its role in ATP production and energy metabolism . Additionally, the development of novel isotope labeling schemes and the expansion of 13C NMR spin relaxation techniques to the ribose ring could enhance our understanding of RNA function .

Propiedades

IUPAC Name |

(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-BKHMKNEMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[3-13C]Ribose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)

![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)